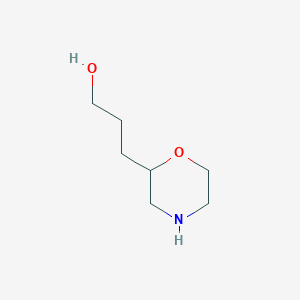

3-(Morpholin-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-morpholin-2-ylpropan-1-ol |

InChI |

InChI=1S/C7H15NO2/c9-4-1-2-7-6-8-3-5-10-7/h7-9H,1-6H2 |

InChI Key |

VYNVYTZERYFTHX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Morpholin 2 Yl Propan 1 Ol and Analogues

Direct Synthetic Routes to 3-(Morpholin-2-yl)propan-1-ol

The synthesis of this compound via a direct, single-step procedure from simple precursors is not a commonly reported pathway in chemical literature. The construction of this molecule typically involves more complex, multi-step sequences. libretexts.orgassets-servd.host An alternative approach focuses on the synthesis of indole-3-propanol, which can be achieved in a one-pot method from phenylhydrazine (B124118) hydrochlorides and dihydropyran, suggesting that direct syntheses of propanol (B110389) derivatives are feasible, though not specifically documented for the morpholin-2-yl variant. researchgate.net

Approaches to Morpholine-Propanol Structures via Ring-Opening Reactions

Ring-opening reactions represent a powerful and frequently employed strategy for the synthesis of heterocyclic compounds like morpholine (B109124) and for the formation of β-amino alcohols, a key structural feature in the target molecule.

The aminolysis of epoxides is a classic and efficient method for preparing β-amino alcohols. emich.edu This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. In the context of synthesizing morpholine-propanol structures, morpholine can act as the nucleophile, reacting with a suitable epoxide.

For example, the reaction of morpholine with propylene (B89431) oxide yields 1-(morpholin-4-yl)propan-2-ol, a structural isomer of the target compound. scribd.com This reaction demonstrates the fundamental principle of using morpholine to open an epoxide ring. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions and the presence of catalysts. scribd.comresearchgate.net A variety of catalysts have been developed to improve the efficiency and selectivity of epoxide aminolysis, including Lewis acids and heterogeneous catalysts, with some reactions proceeding effectively even in water or under solvent-free conditions. researchgate.netrroij.comorganic-chemistry.org

Table 1: Catalysts Used in the Aminolysis of Epoxides with Amines

| Catalyst | Amine Type | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Indium Tribromide | Aromatic amines | Mild conditions | Regio- and chemoselective | researchgate.net |

| Zinc(II) Perchlorate | Various amines | Solvent-free | High yields, excellent selectivity | organic-chemistry.org |

| Potassium Dodecatungstocobaltate | Various amines | Convenient | Good selectivities | rroij.com |

| No Catalyst | Various amines | In water | High selectivity, excellent yields | organic-chemistry.org |

| Iridium Trichloride | Aryl, heterocyclic, aliphatic amines | Room temperature | Excellent yields | rroij.com |

A highly effective strategy for synthesizing substituted morpholines involves the ring-opening of activated aziridines with haloalcohols. nih.govbeilstein-journals.org This method constructs the morpholine ring itself by first opening the three-membered aziridine (B145994) ring with a haloalcohol, followed by an intramolecular cyclization to form the six-membered morpholine ring.

This process typically proceeds via an SN2-type mechanism. nih.govresearchgate.net The aziridine is activated, often by a Lewis acid like Cu(OTf)₂, and then undergoes nucleophilic attack by the hydroxyl group of a haloalcohol, such as 3-bromopropanol. beilstein-journals.orgresearchgate.net The resulting intermediate, a haloalkoxy amine, is then treated with a base (e.g., KOH) to induce an intramolecular cyclization, where the nitrogen atom displaces the halide to close the ring and form the morpholine derivative. beilstein-journals.orgresearchgate.net This approach offers high regio- and stereoselectivity. nih.govresearchgate.net A metal-free alternative using ammonium (B1175870) persulfate as an oxidant to initiate the ring-opening of the aziridine has also been developed, providing a more cost-effective and simpler protocol. beilstein-journals.org

Table 2: Synthesis of Morpholine Derivatives via Ring-Opening of Aziridines

| Aziridine Substrate | Haloalcohol | Catalyst/Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| (R)-2-phenyl-N-tosylaziridine | 3-bromopropanol | 1. (NH₄)₂S₂O₈ 2. KOH | (R)-4-Tosyl-2-phenyl-1,4-oxazepane | 72% | beilstein-journals.org |

| 2-phenyl-N-tosylaziridine | 2-chloroethanol | 1. (NH₄)₂S₂O₈ 2. KOH | 2-Phenyl-4-tosylmorpholine | 93% | beilstein-journals.org |

Multi-Step Synthesis Pathways

Multi-step synthesis provides the flexibility to build complex molecules by combining different reactions to modify functional groups and construct the carbon skeleton in a controlled sequence. libretexts.orgassets-servd.host

A standard and reliable method for generating a primary alcohol, such as the propanol moiety in the target compound, is the reduction of a corresponding carbonyl group. libretexts.org Aldehydes, ketones, carboxylic acids, and esters can all be reduced to alcohols. libretexts.org

To synthesize this compound using this method, one would start with a precursor containing a morpholin-2-yl group and a three-carbon side chain terminating in a carbonyl functional group (e.g., a propanoic acid, propanoate ester, or propanal).

The choice of reducing agent is crucial and depends on the nature of the carbonyl group:

Aldehydes and Ketones: These are readily reduced to primary and secondary alcohols, respectively, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk

Carboxylic Acids and Esters: These require a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is typically used to reduce these functional groups to primary alcohols. libretexts.orgdocbrown.info NaBH₄ is generally not strong enough to reduce carboxylic acids or esters effectively. libretexts.orgdocbrown.info

The reduction is typically performed in a dry ether solvent when using the highly reactive LiAlH₄, followed by an aqueous workup to protonate the intermediate alkoxide and yield the final alcohol. chemguide.co.ukdocbrown.info

Table 3: Selectivity of Common Reducing Agents for Carbonyl Compounds

| Reducing Agent | Aldehyde (R-CHO) | Ketone (R-CO-R') | Ester (R-COOR') | Carboxylic Acid (R-COOH) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces to R-CH₂OH | Reduces to R-CH(OH)-R' | Generally No Reaction | No Reaction |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces to R-CH₂OH | Reduces to R-CH(OH)-R' | Reduces to R-CH₂OH | Reduces to R-CH₂OH |

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to connect a morpholine-containing fragment (a morpholine synthon) with a three-carbon chain (a propanol synthon).

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or trifluoroborate salt) with an organohalide. nih.gov For instance, a morpholin-2-yl-trifluoroborate could potentially be coupled with a halo-propanol derivative. The reaction is known for its tolerance of a wide range of functional groups. nih.gov

Ullmann Condensation: This copper-catalyzed reaction is traditionally used to form C-N, C-O, and C-S bonds, often in the synthesis of aryl amines and ethers. acs.org It could be adapted to couple a morpholine nitrogen with a suitable propanol precursor. Modern protocols often use ligands like ethylene (B1197577) glycol or BINOL to facilitate the reaction at milder temperatures. acs.org

While specific examples detailing the synthesis of this compound via these coupling methods are not prevalent, the general applicability of these reactions in the synthesis of complex morpholine-containing molecules is well-established. evitachem.comlatrobe.edu.au

Stereoselective Synthesis and Enantiomeric Enrichment

The creation of specific stereoisomers of this compound and its analogues is crucial for their application in pharmaceuticals, as different enantiomers can exhibit varied biological activities. Methodologies to achieve high enantiomeric purity include chiral resolution, asymmetric synthesis, and the use of chiral building blocks.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed methods have proven to be particularly effective for the resolution of morpholine derivatives and related compounds. researchgate.netdiva-portal.org These enzymatic reactions offer high enantioselectivity under mild conditions.

A notable example is the lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, a key intermediate for certain bioactive molecules. nih.gov In a study, this resolution was achieved on a 10-gram scale through enantioselective transesterification using vinyl acetate (B1210297) as an acyl donor and tert-butyl methyl ether (MTBE) as the solvent. nih.gov This process yielded the (S)-(+)-morpholino-alcohol with over 99% enantiomeric excess (ee). nih.gov

Different lipases exhibit varying efficacy depending on the substrate and reaction conditions. For instance, in the resolution of Morita-Baylis-Hillman adducts, lipases from Pseudomonas fluorescens and Pseudomonas cepacia (PCL) have shown excellent selectivity. d-nb.info Similarly, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the resolution of other chiral alcohols and their derivatives. d-nb.infonih.gov The choice of solvent can also influence the conversion rate and enantioselectivity of the resolution process. researchgate.net

Table 1: Lipase-Catalyzed Resolution of Racemic Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Product ee | Reference |

|---|---|---|---|---|---|

| 1-(Morpholin-4-yl)propan-2-ol | Not specified | Vinyl Acetate | tert-Butyl methyl ether | >99% ((S)-alcohol) | nih.gov |

| 1-Chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol | Various lipases | Vinyl Acetate | Hexane | >99% ((R)-alcohol) | researchgate.net |

This table is interactive. Click on the headers to sort.

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. A significant advancement in this area is the asymmetric hydrogenation of unsaturated morpholines. rsc.orgrsc.org This method utilizes a bisphosphine-rhodium catalyst with a large bite angle to achieve high yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. rsc.orgrsc.orgnih.gov

The success of this approach lies in the catalyst's ability to control the stereochemical outcome of the hydrogenation reaction. The reaction can be performed on a gram scale, making it suitable for producing significant quantities of chiral morpholine intermediates. rsc.orgresearchgate.net Strategies for asymmetric synthesis can involve forming the stereocenter before, during, or after the cyclization of the morpholine ring. nih.govresearchgate.netresearchgate.net The asymmetric hydrogenation of dehydromorpholines is an example of forming the stereocenter after cyclization. nih.gov

Table 2: Asymmetric Hydrogenation of Unsaturated Morpholines

| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2-Substituted Dehydromorpholines | Bisphosphine-rhodium complex | up to 99% | rsc.orgrsc.orgnih.gov |

This table is interactive. Click on the headers to sort.

The use of readily available chiral starting materials, or "chiral building blocks," is a cornerstone of stereoselective synthesis. ambeed.comaksci.com By incorporating a chiral molecule at an early stage of the synthetic route, the stereochemistry of the final product can be controlled.

For the synthesis of this compound and its analogues, chiral precursors such as enantiomerically pure amino alcohols can be employed. A novel approach to morpholin-2-one (B1368128) derivatives involves the reaction of β-amino alcohols with dicyanofumarates, which proceeds via an addition-elimination-lactonization pathway to form the six-membered ring selectively as a single diastereomer. researchgate.net

Another strategy involves the diastereoselective synthesis of syn-1,3-polyols, which are common motifs in complex natural products. liverpool.ac.uk A bismuth(III)-mediated two-component hemiacetal/oxa-conjugate addition reaction can directly provide syn-1,3-diols as cyclic acetals, which can serve as precursors for more complex structures. liverpool.ac.uk The synthesis of enantiomerically pure iminosugar analogues, which share structural similarities with morpholine derivatives, has been achieved using cyclic sulfate (B86663) substituted isoxazoline (B3343090) derivatives as chiral precursors. acs.org

Green Chemistry Principles in Synthetic Strategies

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Research has focused on identifying greener alternatives to hazardous solvents like N,N-dimethylformamide (DMF). researchgate.net

N-formylmorpholine has been identified as a green solvent due to its chemical stability, low toxicity, and non-corrosive nature. ajgreenchem.comajgreenchem.com It can be synthesized in high yields from morpholine and formic acid and used as a solvent for the synthesis of heterocyclic compounds. ajgreenchem.comajgreenchem.com Other environmentally friendly solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). researchgate.netresearchgate.net Deep eutectic solvents (DESs) are also emerging as a promising class of green solvents for biomass processing and chemical synthesis due to their low cost and environmental friendliness. mdpi.com

Recent developments have also focused on redox-neutral protocols that use inexpensive and less hazardous reagents. For instance, a one or two-step synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate and tBuOK has been reported, offering environmental and safety benefits over traditional methods. chemrxiv.orgacs.orgacs.org

Table 3: Examples of Green Solvents in Chemical Synthesis

| Green Solvent | Application | Reference |

|---|---|---|

| N-Formylmorpholine | Synthesis of heterocyclic compounds | ajgreenchem.comajgreenchem.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Peptide synthesis, transesterification reactions | nih.govresearchgate.netresearchgate.net |

| Deep Eutectic Solvents (DESs) | Synthesis of cellulose (B213188) carbamate | mdpi.com |

This table is interactive. Click on the headers to sort.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.idjocpr.com Reactions with high atom economy are more sustainable as they generate less waste.

Transition-metal-catalyzed asymmetric hydrogenation is an example of a highly atom-economical reaction, as it involves the addition of a hydrogen molecule across a double bond with minimal byproducts. rsc.orgnih.gov The development of catalytic rather than stoichiometric processes is a key strategy for improving atom economy. um-palembang.ac.id

The synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate is a redox-neutral process that improves upon traditional methods by eliminating steps and the associated waste. acs.org This approach avoids the use of reducing agents like aluminum or boron hydrides, further enhancing its green credentials. acs.org The pursuit of such efficient and waste-minimizing synthetic routes is crucial for the sustainable production of this compound and its analogues.

Reaction Chemistry and Derivatization of 3 Morpholin 2 Yl Propan 1 Ol

Chemical Transformations of the Hydroxyl Group

The primary alcohol moiety is a versatile handle for numerous chemical modifications, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

The hydroxyl group of morpholine-containing propanols can readily undergo esterification with carboxylic acids or their derivatives. This reaction is a standard method for modifying the properties of the parent alcohol. For instance, in analogous compounds such as 1-(morpholin-4-yl)propan-2-ol, esterification is achieved through acid-catalyzed reactions or by using coupling agents. vulcanchem.com A common method involves reacting the alcohol with a carboxylic acid in the presence of a catalyst like sulfuric acid (H₂SO₄) or using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com

Enzyme-catalyzed reactions also provide a route to these esters. Lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol has been accomplished via enantioselective transesterification using vinyl acetate (B1210297) as an acyl donor. mdpi.com The reaction of carboxylic acids with reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of N-methylmorpholine also yields the corresponding esters. researchgate.net

Etherification reactions, while less commonly detailed for this specific molecule, can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions to form ether linkages. The synthesis of ethereal analogs of related morpholino-alcohols has been reported, often as part of a multi-step synthetic sequence. mdpi.comjchemrev.com

Table 1: Reagents and Conditions for Esterification of Morpholine (B109124) Propanol (B110389) Analogs

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Acid-Catalyzed Esterification | Carboxylic Acid | H₂SO₄, Reflux | Ester |

| Coupling Agent-Mediated Esterification | Carboxylic Acid, DCC | DMAP | Ester |

| Transesterification (Enzymatic) | Vinyl Acetate | Lipase (B570770), Organic Solvent | Ester |

Oxidation Reactions

The primary alcohol group of 3-(Morpholin-2-yl)propan-1-ol can be oxidized to yield an aldehyde or, under more vigorous conditions, a carboxylic acid. The product of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions. libretexts.orglibretexts.org Secondary alcohol analogs, such as 2-(morpholin-3-yl)propan-2-ol, can be oxidized to the corresponding ketones.

Common oxidizing agents used for the oxidation of alcohols include chromium-based reagents. Pyridinium chlorochromate (PCC) is a milder reagent that typically oxidizes primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents, such as chromic acid (H₂CrO₄), also known as the Jones reagent, will oxidize primary alcohols further to carboxylic acids. libretexts.org

Table 2: Common Oxidizing Agents for Alcohols

| Oxidizing Agent | Product from Primary Alcohol | Product from Secondary Alcohol |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Carboxylic Acid | Ketone |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ketone |

Halogenation of the Propanol Moiety

The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) through various halogenation reactions. This transformation converts the alcohol into a more reactive alkyl halide, which can serve as an intermediate for further nucleophilic substitution reactions.

A standard method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). mdpi.com The Appel reaction, which uses a combination of a trihalomethane (e.g., CBr₄) and triphenylphosphine (B44618) (PPh₃), is another effective method for halogenation. In a study involving the related compound 1-(morpholin-4-yl)propan-2-ol, the hydroxyl group was successfully converted into a chloro-derivative using either thionyl chloride or Appel reaction conditions. mdpi.com These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, yielding the corresponding chloro-propanol derivative.

Chemical Transformations of the Morpholine Nitrogen

The secondary amine within the morpholine ring is nucleophilic and basic, allowing for reactions such as N-alkylation, N-acylation, and salt formation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring can act as a nucleophile and react with various electrophiles. N-alkylation can be achieved by reacting the compound with alkyl halides. chem-soc.si The nucleophilic attack of the morpholine nitrogen on the alkyl halide results in the formation of a C-N bond, yielding a tertiary amine. Catalytic methods, such as "borrowing hydrogen" chemistry, can also be employed for the N-alkylation of amines with alcohols, often using iridium or ruthenium catalysts. whiterose.ac.ukacs.org

N-acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction is a common transformation for secondary amines. While specific examples for this compound are not detailed, the general reactivity of the morpholine moiety suggests its feasibility. The morpholine nitrogen can act as a nucleophile in various synthetic transformations. evitachem.com

Salt Formation and Quaternization

Due to the basic nature of the morpholine nitrogen, this compound can readily form salts when treated with acids. The most common salts are hydrochlorides and hydrobromides, which are often crystalline solids with improved solubility and stability compared to the free base. evitachem.comevitachem.com The formation of a salt is typically achieved by reacting the morpholine derivative with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), in a suitable solvent like ethanol (B145695) or water. atamankimya.com

Further alkylation of the tertiary amine resulting from an initial N-alkylation reaction can lead to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the reaction with an alkylating agent and results in a positively charged nitrogen atom, balanced by a counter-anion. These quaternary ammonium compounds have distinct properties and applications.

Modifications of the Propanol Backbone

The three-carbon propanol chain attached to the C2 position of the morpholine ring offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives.

The propanol backbone of this compound can be functionalized at each of its three carbon atoms (C1, C2, and C3), allowing for the introduction of various substituents and the modulation of the compound's properties.

Functionalization at C1 (Hydroxyl Group): The primary alcohol at the C1 position is a versatile handle for several transformations.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. For instance, oxidation of similar amino alcohols can yield the corresponding aldehyde or carboxylic acid, depending on the reagent and reaction conditions. This conversion transforms the alcohol into an electrophilic center, useful for subsequent reactions like imine formation or amidation.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids to form esters. mdpi.comvulcanchem.com Similarly, etherification reactions, for example with alkyl halides under basic conditions (Williamson ether synthesis), can be performed to introduce different alkoxy groups at the C1 position. vulcanchem.com These reactions are fundamental for creating prodrugs or modifying the lipophilicity of the molecule.

Acylation: Selective O-acylation of amino alcohols can be achieved under acidic conditions, where the amine is protonated and thus non-nucleophilic, allowing the alcohol to react with acylating agents like acyl chlorides or anhydrides. nih.gov

Functionalization at C2: The C2 position of the propyl chain is a non-activated carbon and thus more challenging to functionalize directly. However, strategies involving neighboring group participation or radical reactions could potentially introduce substituents at this position.

Functionalization at C3: The C3 carbon is directly attached to the morpholine ring. Functionalization at this site typically involves reactions that engage the C-N bond of the morpholine ring, which can be complex. Alternatively, synthetic strategies starting from different precursors can be designed to have substituents at the C3 position prior to the formation of the final molecule.

Table 1: Representative Functionalization Reactions of the Propanol Backbone

| Position | Reaction Type | Reagents & Conditions | Product Functional Group |

|---|---|---|---|

| C1 | Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| KMnO₄, NaOH, heat | Carboxylic Acid | ||

| Esterification | R-COCl, Pyridine | Ester | |

| Etherification | R-X, NaH | Ether | |

| C2 | Halogenation | (Potentially) NBS, light | Bromo- |

| C3 | (Via precursor) | Synthesis from substituted starting materials | Various |

The Mannich reaction is a powerful three-component condensation reaction used to introduce an aminomethyl group to a molecule containing an active hydrogen atom. uobaghdad.edu.iq In the context of this compound, the secondary amine within the morpholine ring is a key participant.

The N-H group of the morpholine ring can react with an aldehyde (commonly formaldehyde) and a compound with an acidic proton (an "active hydrogen compound") to yield an N-substituted Mannich base. sphinxsai.comopenmedicinalchemistryjournal.com This reaction effectively appends a new substituent to the morpholine nitrogen (N4 position).

The general mechanism involves the formation of an Eschenmoser-like salt or an iminium ion from the morpholine nitrogen and formaldehyde (B43269). This electrophilic species then reacts with the nucleophilic active hydrogen compound (e.g., a ketone, phenol, or another heterocycle) to form the C-C bond of the final product. The versatility of the Mannich reaction allows for the introduction of a wide variety of structural motifs. sioc-journal.cn For instance, reacting this compound with formaldehyde and a ketone like acetophenone (B1666503) would result in the attachment of a phenacylmethyl group to the morpholine nitrogen.

Table 2: Examples of Mannich Reaction Derivatization

| Active Hydrogen Compound | Aldehyde | Resulting N4-Substituent |

|---|---|---|

| Acetophenone | Formaldehyde | -(CH₂)₂-C(O)Ph |

| Phenol | Formaldehyde | -CH₂-Ph-OH |

| Indole | Formaldehyde | -CH₂-Indole |

| 2-Substituted Benzimidazole | Formaldehyde | -CH₂-Benzimidazole |

Ring Closure and Cyclization Reactions Involving this compound Derivatives

The bifunctional nature of this compound derivatives makes them valuable precursors for synthesizing more complex, polycyclic heterocyclic systems. ijcce.ac.ir Cyclization can occur through intramolecular reactions involving both the propanol side chain and the morpholine ring or through intermolecular reactions where the derivative acts as a building block.

One common strategy involves converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or halide) and then performing an intramolecular nucleophilic substitution with the morpholine nitrogen. Depending on the length and nature of the chain connecting the two functionalities, this can lead to the formation of fused or bridged bicyclic systems.

Another approach is the palladium-catalyzed carboamination reaction, where a suitably protected and derivatized amino alcohol can react with an aryl or alkenyl halide to form a new C-N and C-C bond in a single step, leading to substituted morpholines. nih.gov For example, an N-aryl derivative of an O-allyl protected this compound could potentially undergo an intramolecular aminopalladation to generate a complex fused ring system.

Furthermore, multicomponent reactions, like the Ugi reaction followed by an intramolecular SN2 cyclization, represent a modern approach to rapidly assemble complex morpholine-containing scaffolds. nih.gov A derivative of this compound could serve as the amine or alcohol component in such a reaction, leading to highly substituted morpholine or piperazine-like structures. The synthesis of 3-aryl morpholines can be achieved from 2-hydroxy-3-aryl morpholines, which are prepared via a Petasis borono-Mannich reaction. researchgate.net

Analysis of Chemo- and Regioselectivity in Reactions

Chemoselectivity and regioselectivity are critical considerations in the chemical transformation of a polyfunctional molecule like this compound.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the secondary amine (N-H) and the primary alcohol (O-H).

N-Alkylation vs. O-Alkylation: In reactions with electrophiles like alkyl halides, the secondary amine is generally more nucleophilic than the alcohol, leading to preferential N-alkylation. However, the selectivity can be reversed. O-alkylation can be favored by converting the alcohol to its more nucleophilic alkoxide form using a strong base, while the amine's reactivity can be suppressed in acidic media via protonation. nih.govrsc.org

N-Acylation vs. O-Acylation: In acylation reactions, the amine is also typically more reactive. Chemoselective N-acylation can be readily achieved under neutral or basic conditions. tandfonline.com Conversely, selective O-acylation can be performed under strongly acidic conditions (e.g., in trifluoroacetic acid), which protonates the amine, rendering it non-nucleophilic and allowing the less basic alcohol to react. nih.gov

Regioselectivity: This refers to the preferential reaction at one position over another.

In reactions involving the morpholine ring itself, such as electrophilic addition or substitution, the presence of the C2-substituent can direct incoming reagents to specific positions (e.g., C3, C5, or C6) based on steric and electronic effects.

Synthetic routes to create substituted morpholines often rely on highly regioselective reactions. For example, the ring-opening of epoxides with amines to produce amino alcohols, a potential step in the synthesis of the title compound's analogs, is known to proceed with high regioselectivity. mdpi.com Similarly, metal-catalyzed cyclizations often exhibit high diastereoselectivity, leading to specific cis or trans isomers. nih.govoup.com

The choice of catalysts, protecting groups, and reaction conditions is paramount in controlling the outcome of reactions involving this compound, enabling the selective functionalization required for the synthesis of complex target molecules. jst.go.jp

Role in Advanced Organic Synthesis As a Building Block

Precursor in Complex Molecular Architecture Construction

The compound serves as a fundamental starting material for the construction of intricate molecular frameworks. The morpholine (B109124) and propanol (B110389) moieties can be selectively modified, enabling the stepwise assembly of larger, more complex structures. For instance, the hydroxyl group can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, or it can be involved in etherification and esterification reactions. Simultaneously, the nitrogen atom of the morpholine ring can participate in N-alkylation or N-acylation reactions, further expanding the diversity of accessible derivatives. This dual reactivity is instrumental in building complex molecules with desired stereochemistry and functionality.

The synthesis of various biologically active compounds and functional materials often relies on precursors like 3-(morpholin-4-yl)propan-1-ol. researchgate.net For example, it has been used in the synthesis of phthalonitrile (B49051) derivatives, which are precursors to metallophthalocyanines, compounds with applications in materials science. researchgate.net

Application as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Transformations

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and ligands play a pivotal role. wikipedia.orgscribd.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific examples detailing the use of 3-(Morpholin-2-yl)propan-1-ol as a chiral auxiliary are not prevalent in the provided search results, the broader class of chiral morpholine derivatives is recognized for its potential in this area. researchgate.net The inherent chirality that can be present in the morpholine ring, combined with the propanol side chain, provides a scaffold that can be modified to create chiral ligands for transition-metal-catalyzed reactions. These ligands can effectively control the stereoselectivity of transformations such as asymmetric hydrogenation, Michael additions, and aldol (B89426) reactions. sioc-journal.cn The synthesis of chiral amines, for instance, often employs chiral ligands to achieve high enantioselectivity. acs.org

Integration into Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The this compound scaffold can be readily integrated into a variety of other heterocyclic systems. google.com Through cyclization reactions involving the propanol side chain and the morpholine nitrogen, or by using the entire molecule as a building block in multi-component reactions, novel fused and spirocyclic heterocyclic systems can be generated. For example, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization to form a new ring system. Alternatively, the amine functionality can react with bifunctional reagents to construct new heterocyclic rings. The synthesis of complex heterocyclic compounds is a significant area of research, with applications in drug discovery and the development of functional materials. google.commdpi.com

Contributions to the Generation of Structurally Diverse Compound Libraries

The creation of compound libraries with high structural diversity is a key strategy in modern drug discovery and materials science. bham.ac.uk By systematically modifying a core scaffold, a large number of related yet distinct molecules can be synthesized and screened for desired properties. This compound is an excellent starting point for the generation of such libraries. chem-soc.siresearchgate.net The independent reactivity of its two functional groups allows for a combinatorial approach to synthesis. A variety of substituents can be introduced at both the nitrogen and oxygen atoms, leading to a vast array of new chemical entities. This approach, often referred to as diversity-oriented synthesis, is crucial for exploring chemical space and identifying novel compounds with valuable biological or material properties. bham.ac.uk The use of Mannich bases, which are structurally related to the aminomethyl portion of the target molecule, in generating diverse libraries highlights the synthetic utility of such scaffolds. chem-soc.siresearchgate.net

Theoretical and Computational Investigations of 3 Morpholin 2 Yl Propan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These computational methods allow for the determination of the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a hypothetical study on 3-(Morpholin-2-yl)propan-1-ol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry in its ground state.

This analysis would yield key electronic properties, which could be compiled into a table. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | Data not available | Indicates the ability to donate an electron. |

| Energy of LUMO | Data not available | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Data not available | Relates to chemical reactivity and stability. |

Note: The values in this table are placeholders as specific research data for this compound is unavailable.

Due to the flexibility of the propanol (B110389) side chain and the puckering of the morpholine (B109124) ring, this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and understand their relative energies.

This investigation would involve systematically rotating the key rotatable bonds (e.g., C-C bonds in the propanol chain and the bond connecting it to the morpholine ring) and calculating the potential energy at each step. The results would be plotted on a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable, low-energy conformers. The morpholine ring itself is expected to adopt a stable chair conformation. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules, such as biological receptors.

Mechanistic Elucidation of Synthetic Transformations

Computational chemistry provides powerful tools to explore how a chemical reaction occurs, detailing the step-by-step transformation from reactants to products.

To understand the synthesis of this compound, a theoretical study would identify the most plausible reaction pathway. For each proposed step in the synthesis, computational methods would be used to locate the transition state—the highest energy point along the reaction coordinate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of this state, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. A lower activation energy indicates a faster, more favorable reaction. This analysis helps rationalize why a particular synthetic route is successful and can be used to optimize reaction conditions.

A reaction coordinate map, or energy profile, would be constructed to visualize the entire synthetic transformation. This profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

A primary application of computational chemistry is the prediction of molecular properties before a compound is synthesized or analyzed in a laboratory.

DFT and other quantum chemical methods can be used to predict various aspects of the reactivity of this compound. By analyzing the calculated electronic properties (like the MEP and HOMO/LUMO orbitals), chemists can predict which sites on the molecule are most likely to be involved in chemical reactions. This is invaluable for predicting the regioselectivity and stereoselectivity of potential transformations.

Furthermore, computational models are highly effective at predicting spectroscopic data. Theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted spectra with experimental data is a powerful method for confirming the structure of a synthesized compound.

Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound

| Spectroscopic Data | Predicted Key Parameters |

|---|---|

| ¹H NMR Chemical Shifts | Data not available |

| ¹³C NMR Chemical Shifts | Data not available |

| Key IR Vibrational Frequencies | Data not available (e.g., O-H stretch, C-O stretch, N-H stretch) |

Note: The values in this table are placeholders as specific research data for this compound is unavailable.

Catalytic Applications Involving 3 Morpholin 2 Yl Propan 1 Ol Derivatives

Role as Ligands in Transition Metal Catalysis, e.g., Palladium-Initiated Reactions

The morpholine (B109124) moiety is a prevalent structural motif in ligands designed for transition metal-catalyzed reactions, owing to its ability to coordinate with metal centers and influence the steric and electronic environment of the catalyst. While direct applications of 3-(morpholin-2-yl)propan-1-ol derivatives as ligands in palladium-initiated reactions are not extensively documented in peer-reviewed literature, the broader success of morpholine-containing ligands underscores their potential.

Chiral morpholines are recognized as important pharmacophores and building blocks in organic synthesis. rsc.org The development of efficient methods for their enantioselective synthesis, such as asymmetric hydrogenation of dehydromorpholines catalyzed by rhodium complexes with chiral bisphosphine ligands, has been a significant area of research. nih.gov This highlights the value of the chiral morpholine scaffold in asymmetric transformations.

Derivatives of this compound can be envisioned as effective N,O-bidentate ligands for various palladium-catalyzed reactions, including asymmetric allylic alkylation (AAA). In such reactions, the nitrogen of the morpholine ring and the oxygen of the propanol (B110389) side chain could coordinate to the palladium center, creating a chiral pocket that directs the stereochemical outcome of the reaction. The stereocenter at the C-2 position of the morpholine ring would be crucial in inducing enantioselectivity.

The utility of morpholine-containing structures in palladium catalysis is well-established. For instance, palladium complexes with chiral phosphinooxazoline (PHOX) ligands are effective in asymmetric allylic alkylation. nih.gov While not directly derived from this compound, these examples demonstrate the compatibility and effectiveness of the morpholine scaffold in creating the necessary chiral environment for palladium-catalyzed asymmetric reactions. The synthesis of chiral 2,2-disubstituted morpholines has also been achieved via organocatalytic enantioselective chlorocycloetherification, further expanding the toolbox for creating diverse chiral morpholine-based ligands. rsc.org

Future research could focus on synthesizing and evaluating ligands derived from this compound in key palladium-catalyzed reactions. The data below illustrates the potential performance of such a hypothetical ligand in a model asymmetric allylic alkylation reaction, based on typical results obtained with other chiral N,O-ligands.

Table 1: Hypothetical Performance of a this compound-Derived Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | 1,3-Diphenylallyl acetate (B1210297) | Dimethyl malonate | 1.0 | THF | 95 | 92 |

| 2 | 1,3-Diphenylallyl acetate | Sodium diethyl malonate | 1.0 | CH2Cl2 | 92 | 88 |

Organocatalytic Applications

The structural characteristics of this compound, namely the presence of a chiral secondary amine and a hydroxyl group, make its derivatives highly promising candidates for organocatalysis. Chiral 1,2-amino alcohols are recognized as privileged scaffolds in the design of organocatalysts. researchgate.netnih.gov

Derivatives of this compound can function as bifunctional organocatalysts. The secondary amine can activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can act as a hydrogen bond donor, directing the approach of the nucleophile and controlling the stereochemistry of the reaction. This dual activation mode is a hallmark of many successful organocatalysts.

Recent studies have demonstrated the high efficiency of morpholine-based organocatalysts in the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov These catalysts, derived from ß-morpholine amino acids, have shown that despite the generally perceived lower reactivity of morpholine enamines compared to their pyrrolidine (B122466) counterparts, excellent yields, diastereoselectivities, and enantioselectivities can be achieved. nih.gov This success challenges previous assumptions and opens the door for the exploration of other morpholine-based catalysts.

The chiral this compound framework can be readily modified to tune its catalytic activity. For example, the nitrogen atom can be functionalized with bulky groups to enhance steric hindrance, and the hydroxyl group can be modified to alter its hydrogen-bonding capability. This modularity allows for the rational design of catalysts for specific organocatalytic transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The synthesis of chiral morpholines through organocatalytic methods further underscores the synergy between organocatalysis and this heterocyclic scaffold. nih.gov

The following table presents representative data on the performance of morpholine-based organocatalysts in the Michael addition, illustrating the potential of this compound derivatives in this area.

Table 2: Performance of Morpholine-Based Organocatalysts in the Michael Addition of Aldehydes to Nitroolefins

| Entry | Aldehyde | Nitroolefin | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | Propanal | (E)-β-Nitrostyrene | (S)-Morpholine-amino acid derivative | Toluene | 98 | 95:5 | 92 |

| 2 | Butanal | (E)-β-Nitrostyrene | (S)-Morpholine-amino acid derivative | CH2Cl2 | 95 | 92:8 | 88 |

Enzyme-Catalyzed Transformations and Biocatalysis for Enantioselective Processes

Enzyme-catalyzed transformations offer a green and highly selective approach to the synthesis of enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis.

While specific studies on the enzymatic resolution of this compound are not abundant, the principles of biocatalysis can be readily applied to this molecule and its derivatives. The hydroxyl group in the propanol side chain is a suitable handle for lipase-catalyzed reactions. The kinetic resolution of a racemic mixture of a this compound derivative would allow for the separation of its two enantiomers, providing access to enantiopure building blocks for the synthesis of drugs and other chiral molecules.

A notable example involves the lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, a structurally related compound. This process, using vinyl acetate as the acyl donor, demonstrates the feasibility of employing lipases for the resolution of functionalized propanols containing a morpholine moiety.

The efficiency of such enzymatic resolutions is highly dependent on the choice of enzyme, solvent, and acyl donor. A screening of different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) and reaction conditions is typically performed to optimize the enantioselectivity (E-value) and conversion. The data in the table below is representative of a typical lipase-catalyzed kinetic resolution of a functionalized propanol, illustrating the high levels of enantiomeric excess that can be achieved.

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Functionalized Propanol

| Entry | Lipase (B570770) Source | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B | Vinyl acetate | Toluene | 50 | >99 | 98 | >200 |

| 2 | Pseudomonas fluorescens Lipase | Isopropenyl acetate | Hexane | 48 | 97 | >99 | 180 |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR techniques like ¹H and ¹³C NMR are fundamental for initial structural verification. Based on the structure of 3-(Morpholin-2-yl)propan-1-ol, a distinct set of signals is predicted for each unique proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each chemically non-equivalent proton. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule). The integration of each signal corresponds to the number of protons it represents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the molecule's asymmetry, seven distinct signals are predicted, corresponding to each of the seven carbon atoms.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound.

Predicted NMR Data for this compound ¹H NMR (Proton)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | 3.0 - 3.2 | m | 1H |

| H-3 (axial) | 2.6 - 2.8 | dt | 1H |

| H-3 (equatorial) | 3.8 - 4.0 | dm | 1H |

| H-5 (axial) | 2.5 - 2.7 | dt | 1H |

| H-5 (equatorial) | 3.6 - 3.8 | dm | 1H |

| H-6 (axial) | 2.8 - 3.0 | m | 1H |

| H-6 (equatorial) | 3.4 - 3.6 | m | 1H |

| H-7 | 1.5 - 1.7 | m | 2H |

| H-8 | 1.6 - 1.8 | m | 2H |

| H-9 | 3.6 - 3.8 | t | 2H |

| N-H | 1.8 - 2.5 | br s | 1H |

¹³C NMR (Carbon)

| Atom Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 55 - 60 |

| C-3 | 68 - 72 |

| C-5 | 67 - 71 |

| C-6 | 45 - 50 |

| C-7 | 30 - 35 |

| C-8 | 28 - 33 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

To unambiguously assign the predicted signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl chain (-CH₂-CH₂-CH₂-) and throughout the morpholine (B109124) ring, for example, showing correlations between H-2 and the protons on C-3 and C-7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For instance, the carbon signal at ~60-65 ppm would show a cross-peak to the triplet at ~3.6-3.8 ppm, confirming its assignment as C-9.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule. An HMBC experiment would show a correlation between the protons on C-7 and the C-2 of the morpholine ring, confirming the attachment of the propyl side chain to the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. For example, NOESY could show through-space correlations between axial protons on the morpholine ring, helping to confirm its chair conformation.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₇H₁₅NO₂), the exact molecular weight is 145.1103 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 145. This molecular ion would then undergo fragmentation, breaking at the weakest bonds or forming the most stable fragments.

Predicted Fragmentation Pattern:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the propyl alcohol side chain, resulting in a fragment corresponding to the morpholine ring cation.

Loss of Water: The terminal alcohol group can be easily lost as a water molecule (H₂O, 18 Da), especially in chemical ionization (CI) or electrospray ionization (ESI) methods, leading to an [M-H₂O]⁺ peak at m/z = 127.

Side-Chain Cleavage: Fragmentation can occur along the propyl chain. Cleavage between C-8 and C-9 would result in the loss of a ·CH₂OH radical (31 Da), yielding a prominent peak at m/z = 114.

Predicted Mass Spectrometry Fragments

| m/z Value | Identity of Fragment |

|---|---|

| 145 | [M]⁺ (Molecular Ion) |

| 127 | [M - H₂O]⁺ |

| 114 | [M - ·CH₂OH]⁺ |

| 86 | [C₄H₈NO]⁺ (Fragment from cleavage at C2-C7) |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. If a suitable crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and the absolute configuration of the chiral center at C-2.

This analysis would be expected to confirm:

The chair conformation of the morpholine ring, which is the most stable arrangement for six-membered saturated heterocycles.

The relative orientation of the 3-hydroxypropyl substituent at the C-2 position (either axial or equatorial). The equatorial position is generally favored for steric reasons.

The presence of intermolecular hydrogen bonding in the crystal lattice, likely involving the hydroxyl group (-OH) and the amine (-NH-) of the morpholine ring.

As this technique provides the absolute configuration, it can distinguish between the (R)- and (S)-enantiomers of the molecule, which is not possible with NMR or MS alone.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound.

HPLC is a highly sensitive method used to determine the purity of a sample by separating it from any starting materials, byproducts, or degradation products. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. The purity of this compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, determining its enantiomeric purity is critical. This is accomplished using a specialized form of HPLC known as chiral chromatography. By using a chiral stationary phase (CSP), the two enantiomers, (R)-3-(Morpholin-2-yl)propan-1-ol and (S)-3-(Morpholin-2-yl)propan-1-ol, will have different interactions with the column, causing them to elute at different times. This separation allows for the quantification of each enantiomer and the calculation of the enantiomeric excess (ee), a key measure of the sample's optical purity.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for assessing the purity of volatile and semi-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For purity analysis, GC is often coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides definitive identification of the main component and any impurities. escholarship.org

The analysis of this compound by GC allows for the quantification of the main peak, representing the compound itself, and the detection of any related substances, such as starting materials, byproducts from synthesis, or degradation products. The area normalization method is commonly used to estimate the purity, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. patsnap.com

For a successful separation, the selection of appropriate chromatographic conditions is paramount. This includes the choice of the capillary column, the temperature program of the oven, the injector temperature, and the carrier gas flow rate. google.com A polar capillary column is often suitable for analyzing polar compounds like alcohols and amines. The temperature program is optimized to ensure good resolution between the main peak and potential impurities within a reasonable analysis time. google.com

Below are typical, representative GC parameters that could be applied for the purity assessment of this compound.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of this compound

| Parameter | Value |

| Chromatograph | Gas Chromatograph equipped with FID or MS detector |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen, Purity >99.999% |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injector | Split/Splitless, 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Detector | FID: 280 °C MS: Transfer line 280 °C, Ion source 230 °C |

| Injection Volume | 1 µL |

| Diluent | Methanol or Dichloromethane |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. alfa-chemistry.com Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of molecules, which are unique and characteristic of the bonds present. mdpi.com The resulting spectrum acts as a molecular "fingerprint," allowing for structural confirmation. nih.govsavemyexams.com For this compound, these techniques can confirm the presence of the key structural features: the morpholine ring, the hydroxyl group, and the propyl chain.

The primary functional groups in this compound are the secondary amine (-NH-) and ether (C-O-C) within the morpholine ring, the primary alcohol (-OH), and the alkane backbone (C-H and C-C bonds). masterorganicchemistry.comlibretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Polar bonds, such as O-H and C-O, typically produce strong IR absorption bands. savemyexams.com The O-H stretching vibration of the alcohol group is particularly characteristic, appearing as a broad and intense peak in the region of 3200-3600 cm⁻¹. docbrown.infolibretexts.org

Raman Spectroscopy : Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. nih.gov Non-polar bonds and symmetric vibrations, such as C-C and C-H bonds, often produce strong signals in Raman spectra. scielo.org.mx

The combination of IR and Raman spectroscopy provides complementary information for a comprehensive functional group analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Alcohol | O-H Stretch | 3600 - 3200 (Broad, Strong) | 3600 - 3200 (Weak) |

| C-O Stretch | 1260 - 1000 (Strong) | 1260 - 1000 (Weak) | |

| Morpholine Ring | N-H Stretch (secondary amine) | 3500 - 3300 (Medium, Broad) | 3500 - 3300 (Weak) |

| C-O-C Stretch (ether) | 1150 - 1085 (Strong) | 1150 - 1085 (Medium) | |

| C-N Stretch | 1250 - 1020 (Medium) | 1250 - 1020 (Medium) | |

| Alkyl Chain | C-H Stretch (sp³ CH₂, CH) | 2960 - 2850 (Strong) | 2960 - 2850 (Strong) |

| C-H Bend (CH₂) | 1485 - 1445 (Variable) | 1485 - 1445 (Medium) | |

| C-C Stretch | Not prominent | 1200 - 800 (Medium to Strong) | |

| Fingerprint Region | Complex Vibrations | < 1500 (Unique pattern) | < 1500 (Unique pattern) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Morpholin-2-yl)propan-1-ol, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with propanol precursors. Key steps include:

- Nucleophilic substitution : Reacting halogenated propanols with morpholine under controlled temperatures (20–60°C) and using polar aprotic solvents like DMF to enhance reactivity .

- Catalytic optimization : Lewis acids (e.g., FeBr₃) or bases (e.g., KOtBu) may improve yield by reducing steric hindrance from the morpholine ring .

- Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts like oxidized ketones .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR can resolve stereochemistry by analyzing coupling constants and splitting patterns of the morpholine and propanol moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Chromatography : HPLC with chiral columns or GC-MS under optimized temperature gradients ensures purity assessment .

Advanced Research Questions

Q. How do electronic effects of substituents on the morpholine ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Substituents like halogens increase the electrophilicity of the morpholine nitrogen, accelerating reactions with nucleophiles (e.g., Grignard reagents) but may require milder conditions to avoid side reactions .

- Steric effects : Bulky substituents on the morpholine ring can hinder access to reactive sites, necessitating larger reaction volumes or elevated temperatures .

- Computational modeling : DFT calculations predict charge distribution and transition states to guide synthetic optimization .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response studies : Systematically vary concentrations (e.g., 0.1–100 µM) to identify non-linear effects or threshold behaviors .

- Assay validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm enzyme inhibition or receptor binding results .

- Structural analogs : Compare activity with derivatives (e.g., morpholine ring-modified analogs) to isolate critical functional groups .

Q. How can researchers mitigate toxicity risks associated with this compound during in vitro studies?

- Methodological Answer :

- Safety protocols : Follow OSHA guidelines for handling corrosive substances, including PPE (gloves, goggles) and fume hoods .

- Cytotoxicity screening : Pre-test compounds in immortalized cell lines (e.g., HEK293) using MTT assays to establish safe working concentrations .

- Metabolic profiling : LC-MS/MS identifies toxic metabolites (e.g., oxidized byproducts) to refine experimental conditions .

Data Interpretation and Optimization

Q. What computational tools are recommended to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Software like SwissADME or ADMETLab estimates solubility (LogP), metabolic stability, and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .

Q. How do solvent polarity and reaction temperature affect the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may require strict anhydrous conditions. Protic solvents (e.g., ethanol) favor SN1 mechanisms but risk hydrolysis .

- Temperature gradients : Stepwise heating (e.g., 40°C for coupling, 80°C for cyclization) balances reaction speed and byproduct suppression .

Safety and Compliance

Q. What are the critical regulatory considerations for storing and disposing of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.